N-(4-isopropylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)butanamide
Description
N-(4-isopropylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)butanamide is a synthetic small molecule featuring a pyrimidinone core substituted with a tosyl (p-toluenesulfonyl) group at position 5 and a thioether-linked butanamide side chain.
Properties
Molecular Formula |
C24H27N3O4S2 |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-propan-2-ylphenyl)butanamide |
InChI |
InChI=1S/C24H27N3O4S2/c1-5-20(22(28)26-18-10-8-17(9-11-18)15(2)3)32-24-25-14-21(23(29)27-24)33(30,31)19-12-6-16(4)7-13-19/h6-15,20H,5H2,1-4H3,(H,26,28)(H,25,27,29) |
InChI Key |
OKNUSPUGVXJDAA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C(C)C)SC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-isopropylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Dihydropyrimidinone Core: The dihydropyrimidinone core can be synthesized via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the dihydropyrimidinone with p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Thioether Formation: The thioether linkage is formed by reacting the tosylated dihydropyrimidinone with a thiol compound.
Amide Bond Formation: The final step involves the coupling of the thioether intermediate with 4-isopropylphenylamine and butanoyl chloride to form the desired butanamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-isopropylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(4-isopropylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)butanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound may have potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Research could focus on its activity against various biological targets, including enzymes and receptors.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-isopropylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)butanamide would depend on its specific interactions with molecular targets. Potential targets could include enzymes involved in metabolic pathways, receptors on cell surfaces, or nucleic acids. The compound’s effects could be mediated through inhibition or activation of these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Core Pyrimidinone Modifications
The pyrimidinone ring is a common scaffold in the cited compounds. Key variations include:
- Sulfonyl Groups : Replacing the tosyl group in the target compound with phenylsulfonyl (as in : N-(4-isopropylphenyl)-2-((6-oxo-5-(phenylsulfonyl)-1,6-dihydropyrimidin-2-yl)thio)butanamide) reduces steric bulk but may alter electronic properties, affecting target binding .
- Amino Substitutions: highlights pyrimidinones with amino groups at position 4 (e.g., compound 18), which enhance hydrogen-bonding capacity and may improve solubility .
Thioether Linker and Side Chain Variations
- Acetamide vs. Butanamide : The lead anticonvulsant compound from (2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide) uses a shorter acetamide linker. This likely reduces metabolic stability compared to the butanamide chain in the target compound, which may prolong half-life .
- 4-Chlorophenyl (): Similar to bromine but with reduced steric effects, as seen in its higher yield (76%) and distinct NMR profile . 4-Isopropylphenyl (Target Compound): The bulky isopropyl group improves lipophilicity, which may enhance blood-brain barrier penetration for CNS applications.
Pharmacological Profiles
- Anticonvulsant Efficacy : The 4-bromophenyl analog () exhibits potent activity in pentylenetetrazole-induced seizure models, with a favorable TI > 4. The target compound’s isopropyl group may further optimize TI by balancing potency and toxicity .
- Diverse Therapeutic Applications: compounds (e.g., thiazolylmethylthio derivatives) target cancer and viral infections, indicating that pyrimidinone-thioethers are versatile scaffolds. Substituents like trifluoromethyl or nitro groups dictate target specificity .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Bromine or chlorine on the aryl ring enhances anticonvulsant activity but may increase toxicity (e.g., TD50 = 22.7 mg/kg for the 4-bromophenyl compound) .
- Linker Length : Butanamide chains (target compound) likely improve pharmacokinetics over acetamides, though this requires experimental validation.
- Sulfonyl vs.
Biological Activity
N-(4-isopropylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)butanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer, antibacterial, and enzyme inhibition. This article reviews the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy in different assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An isopropylphenyl group
- A thioether linkage
- A pyrimidine ring with a tosyl substituent
This unique combination may contribute to its biological activity by enhancing interactions with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, a related compound demonstrated potent dual inhibition of cyclin-dependent kinases (CDK2 and CDK9), leading to cell cycle arrest and apoptosis in cancer cell lines such as HCT116. The IC50 values for these activities were reported at 0.004 μM for CDK2 and 0.009 μM for CDK9, showcasing the potential of these compounds in cancer therapy .
Antibacterial Activity
The synthesized compounds similar to this compound have been evaluated for antibacterial properties. One study reported moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some compounds showing IC50 values as low as 2.14 µM against urease, indicating their potential as antibacterial agents .
Enzyme Inhibition
The compound has also been assessed for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The findings suggest strong inhibitory effects, which are crucial for developing therapeutic agents against conditions like Alzheimer's disease and urinary tract infections.
Interaction with Biological Targets
The biological activities of this compound may be attributed to its ability to bind effectively to specific proteins involved in cell cycle regulation and bacterial metabolism. Docking studies have illustrated favorable interactions between the compound and target proteins, enhancing its pharmacological effectiveness .
Case Study 1: Antitumor Efficacy
In a preclinical model involving HCT116 xenografts, a derivative similar to this compound was shown to significantly inhibit tumor growth without notable toxicity. This underscores the compound's potential as an anticancer agent .
Case Study 2: Antibacterial Screening
Another study evaluated the antibacterial efficacy of synthesized compounds against various strains. The results indicated that specific derivatives exhibited strong activity against Bacillus subtilis, suggesting that modifications in the chemical structure could enhance antibacterial properties .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
